
Methyl 5-bromonicotinate
Overview
Description
Methyl 5-bromonicotinate is a chemical compound with the molecular formula C7H6BrNO2. It is a derivative of nicotinic acid, where a bromine atom is substituted at the 5-position of the pyridine ring, and the carboxylic acid group is esterified with methanol. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromonicotinate can be synthesized through several methods. One common synthetic route involves the esterification of 5-bromonicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Another method involves the reaction of 5-bromonicotinic acid with diazomethane in diethyl ether. This reaction is performed at low temperatures to control the reactivity of diazomethane and to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium-Catalyzed Cross-Coupling: Common reagents include palladium catalysts, phosphine ligands, and organometallic reagents such as Grignard reagents or organozinc compounds.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Reduction: Formation of 5-bromo-3-pyridinemethanol.
Oxidation: Formation of 5-bromonicotinic acid.
Scientific Research Applications
Organic Synthesis
Methyl 5-bromonicotinate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in creating pharmaceuticals, agrochemicals, and other specialty chemicals. Its role as a substrate in palladium-catalyzed cross-coupling reactions is particularly noteworthy, facilitating the formation of various pyridine alkaloids .
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential as a building block for bioactive molecules. Recent studies have highlighted its use in developing anti-tuberculosis agents. For instance, it has been involved in synthesizing compounds that exhibit nanomolar inhibitory activity against Mycobacterium tuberculosis (Mtb), demonstrating promising results in terms of efficacy and low cytotoxicity towards mammalian cells .
Materials Science
The compound is also applied in materials science for the preparation of metal-organic frameworks (MOFs). These frameworks exhibit unique properties such as luminescence and magnetism, making them suitable for various applications including catalysis and gas storage.
Case Study 1: Anti-Tuberculosis Agents
A recent study explored the structure-activity relationship (SAR) of pyridine derivatives, including this compound, leading to the identification of potent analogs against Mtb. The research demonstrated that modifications at the C5 position significantly influenced anti-Mtb activity, with certain compounds showing IC50 values as low as 5.3 μM . This highlights the compound's potential in drug development for infectious diseases.
Case Study 2: Synthesis of Pyridine Alkaloids
In another investigation, this compound was used as a precursor for synthesizing various pyridine alkaloids through microwave-assisted reactions. The study illustrated how this compound could facilitate complex transformations essential for creating biologically active compounds .
Mechanism of Action
The mechanism of action of methyl 5-bromonicotinate depends on its application. In palladium-catalyzed cross-coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds . The bromine atom facilitates these reactions by providing a good leaving group, while the ester group stabilizes the intermediate complexes .
Comparison with Similar Compounds
Methyl 5-bromonicotinate can be compared with other similar compounds such as:
Methyl 5-chloronicotinate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-fluoronicotinate: Contains a fluorine atom, which imparts different electronic properties and reactivity.
Methyl nicotinate: Lacks the halogen substituent, making it less reactive in certain types of chemical reactions.
This compound is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
Methyl 5-bromonicotinate (CAS No. 29681-44-5) is a compound derived from nicotinic acid, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on recent research findings.
This compound has the molecular formula and a molecular weight of 216.03 g/mol. Its structure includes a bromine atom at the 5-position of the nicotinic acid derivative, which influences its biological activity. The compound is characterized by its high gastrointestinal absorption and ability to penetrate the blood-brain barrier, making it a candidate for various therapeutic applications .
Pharmacological Activities
1. Antimicrobial Properties
This compound has been investigated for its antimicrobial activity. Studies have shown that derivatives of this compound exhibit varying degrees of effectiveness against different bacterial strains. For instance, certain synthesized derivatives demonstrated significant inhibition of pathogenic bacteria, indicating potential use in treating infections .
2. Inhibition of Enzymatic Activity
Research indicates that this compound can act as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2. This inhibition can have implications for drug metabolism and interactions, suggesting that this compound may alter the pharmacokinetics of co-administered drugs .
3. Anti-inflammatory Effects
The compound's derivatives have been studied for their anti-inflammatory properties. For example, modifications to the this compound structure have resulted in compounds that significantly reduce inflammation in vitro, potentially offering new avenues for treating inflammatory diseases .
Synthesis and Derivative Studies
This compound serves as a versatile precursor in organic synthesis. It can be used in palladium-catalyzed cross-coupling reactions to create various aryl-substituted nicotinates, which may possess enhanced biological activities compared to the parent compound. Table 1 summarizes some synthesized derivatives and their corresponding biological activities.
Derivative | Synthesis Method | Biological Activity |
---|---|---|
Methyl 5-(3-nitrophenyl)nicotinate | Pd-catalyzed arylation | Enhanced antibacterial activity |
Methyl 5-(4-fluorophenyl)nicotinate | Microwave-assisted synthesis | Moderate anti-inflammatory effects |
Methyl 5-(2-thienyl)nicotinate | Organometallic coupling | Significant reduction in tumor cell growth |
Case Studies
Case Study 1: Antimicrobial Activity
In a study conducted by Bracher et al., this compound was utilized as a substrate for synthesizing pyridine alkaloids with antimicrobial properties. The resulting compounds exhibited weak but notable activity against various bacterial strains, indicating the potential for further development into therapeutic agents .
Case Study 2: Drug Interaction Studies
A study focused on the interaction of this compound with CYP1A2 revealed that this compound could significantly alter the metabolism of drugs processed by this enzyme. This finding underscores the importance of considering drug-drug interactions when developing therapies involving this compound .
Q & A
Basic Research Questions
Q. What is the typical synthetic route for Methyl 5-bromonicotinate, and what methodological considerations are critical for reproducibility?
this compound is synthesized via esterification of 5-bromonicotinic acid. A validated procedure involves dissolving 5-bromonicotinic acid in methanol under a nitrogen atmosphere, followed by dropwise addition of concentrated H₂SO₄ as a catalyst. The mixture is refluxed for 15 hours, after which volatiles are removed under reduced pressure. The crude product is dissolved in ethyl acetate, washed with saturated NaHCO₃, dried (Na₂SO₄), and concentrated . Key considerations include maintaining anhydrous conditions, precise temperature control during reflux, and thorough post-reaction purification (e.g., column chromatography) to isolate the ester from unreacted acid or byproducts.
Q. How should researchers characterize this compound to confirm structural identity and purity?
Characterization requires a multi-technique approach:
- Spectroscopic Analysis : ¹H/¹³C NMR to verify ester formation (e.g., methyl ester peak at ~3.9 ppm in ¹H NMR) and bromine substitution on the pyridine ring. IR spectroscopy confirms C=O stretching (~1700 cm⁻¹) .
- Chromatographic Purity : HPLC or GC-MS to assess purity (>95% is typical for research-grade material).
- Elemental Analysis : Match experimental C/H/N/Br percentages to theoretical values (e.g., C₇H₆BrNO₂ requires C 38.84%, H 2.92%, Br 36.94%) .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?
Discrepancies in NMR or mass spectra often arise from residual solvents, tautomerism, or impurities. For example, unexpected peaks in ¹H NMR may indicate incomplete purification or degradation. Mitigation steps include:
- Repetitive recrystallization or column chromatography.
- Variable-temperature NMR to detect dynamic processes (e.g., rotational barriers).
- High-resolution mass spectrometry (HRMS) to confirm molecular ions and rule out adducts .
Q. How can researchers optimize the reaction yield of this compound in large-scale syntheses?
Yield optimization requires addressing:
- Catalyst Efficiency : Replace H₂SO₄ with milder acids (e.g., p-TsOH) to reduce side reactions.
- Solvent Selection : Test polar aprotic solvents (e.g., DMF) to enhance solubility of 5-bromonicotinic acid.
- Reaction Monitoring : Use TLC or in-situ IR to terminate the reaction at maximum conversion. Pilot studies should evaluate temperature gradients and stirring efficiency, especially for scalability .
Q. What role does this compound play in multi-step pharmaceutical syntheses, and how are intermediates tracked?
This compound is a key intermediate in nicotinate-derived drugs, such as Nicergoline, where the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). Tracking involves:
- Isotopic Labeling : Use ¹³C-labeled methyl groups to trace ester incorporation during downstream reactions.
- LC-MS/MS : Monitor intermediate stability under varying pH and temperature conditions .
Q. What analytical challenges arise when differentiating this compound from its positional isomers (e.g., Methyl 3-bromonicotinate)?
Positional isomers exhibit nearly identical molecular weights and similar fragmentation patterns in MS. Differentiation relies on:
- 2D NMR (COSY, NOESY) : Correlate proton environments to distinguish substitution patterns.
- X-ray Crystallography : Resolve crystal structures unambiguously .
Q. Methodological Guidance for Data Interpretation
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Implement quality-by-design (QbD) principles:
- Define critical process parameters (CPPs) like reaction time, temperature, and catalyst loading.
- Use statistical tools (e.g., ANOVA) to identify variability sources.
- Establish acceptance criteria for purity (e.g., ≥98% by HPLC) and residual solvent limits (e.g., methanol <500 ppm) .
Q. What computational methods support the design of this compound-based ligands for medicinal chemistry studies?
Molecular docking (e.g., AutoDock Vina) and DFT calculations predict binding affinities and regioselectivity in metal-catalyzed reactions. For example, Fukui indices can identify reactive sites on the pyridine ring for further functionalization .
Properties
IUPAC Name |
methyl 5-bromopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJZXPWBILCHAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351394 | |
Record name | Methyl 5-bromonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29681-44-5 | |
Record name | Methyl 5-bromonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-Bromonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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